5-Chloro-2-(2-chlorophenyl)benzofuran
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Overview
Description
5-Chloro-2-(2-chlorophenyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of chlorine atoms at the 5-position of the benzofuran ring and the 2-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chlorophenyl)benzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenones under basic conditions. This reaction can be facilitated by using dehydrative cyclization techniques . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran derivatives with high efficiency and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-chlorophenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can result in various functionalized benzofuran derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-chlorophenyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)benzofuran: Lacks the chlorine atom at the 5-position of the benzofuran ring.
5-Bromo-2-(2-chlorophenyl)benzofuran: Contains a bromine atom instead of chlorine at the 5-position.
5-Chloro-2-phenylbenzofuran: Lacks the chlorine atom on the phenyl ring
Uniqueness
5-Chloro-2-(2-chlorophenyl)benzofuran is unique due to the presence of chlorine atoms at both the 5-position of the benzofuran ring and the 2-position of the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other benzofuran derivatives .
Properties
Molecular Formula |
C14H8Cl2O |
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Molecular Weight |
263.1 g/mol |
IUPAC Name |
5-chloro-2-(2-chlorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H8Cl2O/c15-10-5-6-13-9(7-10)8-14(17-13)11-3-1-2-4-12(11)16/h1-8H |
InChI Key |
UQFRMBKKEHREOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(O2)C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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